tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Synthesis Analysis
An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .
Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests that these derivatives regulate the antimicrobial potential via inhibition of DNA gyrase and anticancer potential via inhibition of CDK 6 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include dianion alkylation, cyclization, and demethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, “tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate” has a molecular weight of 317.18 .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a core element related to the specified compound, plays a significant role in medicinal chemistry. Its incorporation into bioactive molecules enhances pharmacophore exploration, stereochemistry, and 3D profile due to its sp3-hybridization and non-planarity. Pyrrolidine and its derivatives, such as pyrrolizines and prolinol, are pivotal in designing compounds for treating human diseases. Their diverse biological activities and structural motifs align with natural products and therapeutics, highlighting the significance of pyrrolidine scaffolds in drug discovery. These findings suggest avenues for exploring the specified compound in novel therapeutic applications (Li Petri et al., 2021).
Plant Defense Mechanisms
Research into plant defense against pathogens has revealed the importance of pyrroline-5-carboxylate (P5C), a metabolite related to proline and pyrrolidine metabolism. P5C is implicated in plant resistance against bacterial pathogens through a salicylic acid-dependent pathway and reactive oxygen species (ROS) production. This defense mechanism involves hypersensitive response (HR)-associated cell death, indicating that compounds involved in proline-P5C metabolism could be vital in enhancing plant resilience to environmental stresses and pathogen attacks. This aspect opens research opportunities for the specified compound in agricultural applications, specifically in genetically engineered plants for improved resistance profiles (Qamar et al., 2015).
Synthetic Applications and Environmental Fate
The structural motifs present in tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate are integral in various synthetic routes and environmental processes. For example, the degradation and fate of related oxygenates in soil and groundwater highlight the environmental impact and biodegradability concerns of such compounds. Understanding the microbial degradation pathways of tert-butyl compounds can guide the development of bioremediation strategies and the environmental management of chemical pollutants. This area of research underscores the environmental considerations essential in the broader application and study of the specified compound and its analogs (Schmidt et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXKKZPFZOKQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate |
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